2,6-Difluoro-3-methanesulfonylbenzoic acid is a fluorinated benzoic acid derivative with significant implications in medicinal chemistry and organic synthesis. Its chemical formula is , and it is identified by the CAS number 845617-17-6. This compound is characterized by the presence of two fluorine atoms and a methanesulfonyl group attached to a benzoic acid framework, which enhances its chemical reactivity and potential applications in pharmaceuticals.
This compound falls under the category of benzoic acids, specifically as a fluorinated benzoic acid. It is classified as an intermediate in drug synthesis, particularly in the development of various pharmaceutical agents due to its unique electronic properties imparted by the fluorine substituents.
The synthesis of 2,6-difluoro-3-methanesulfonylbenzoic acid can be approached through several methods, typically involving the introduction of fluorine atoms and the methanesulfonyl group onto a benzoic acid scaffold.
The synthetic route often includes:
The molecular structure features:
2,6-Difluoro-3-methanesulfonylbenzoic acid can participate in various chemical reactions:
For instance, nucleophilic attack on the sulfonyl carbon can lead to the formation of sulfonamide derivatives, which are significant in pharmaceutical applications.
The mechanism of action for compounds like 2,6-difluoro-3-methanesulfonylbenzoic acid often involves:
Research indicates that modifications in fluorinated compounds often lead to improved pharmacokinetic properties, making them valuable in drug design.
2,6-Difluoro-3-methanesulfonylbenzoic acid serves multiple roles in scientific research:
The 2,6-difluorobenzoyl moiety represents a privileged scaffold in antibacterial drug design due to its stereoelectronic properties and proven target engagement. Conformational analysis reveals that fluorine atoms at the ortho-positions induce significant torsional distortion (dihedral angle ≈ -27° to -58°) between the benzoyl ring and attached functional groups, breaking conjugation-induced planarity. This non-planar geometry is biologically critical: It closely matches the bound conformation required for optimal fit within the allosteric pocket of Staphylococcus aureus FtsZ (Filamentous temperature-sensitive protein Z), a pivotal bacterial cell division protein [1].
The fluorine atoms enhance target binding through synergistic mechanisms:
Table 1: Key Interactions of 2,6-Difluorobenzoyl Derivatives with FtsZ Allosteric Site
Structural Feature | Target Residue | Interaction Type | Distance (Å) | Biological Consequence |
---|---|---|---|---|
2-Fluoro substituent | Val203, Val297 | Hydrophobic | 2.9–3.3 | Enhanced binding affinity |
6-Fluoro substituent | Asn263 | C-F···C=O | 3.0–3.2 | Stabilized complex |
Carboxamide group | Val207, Leu209 | H-bonding | < 3.0 | Critical for inhibition |
The methanesulfonyl (-SO₂CH₃) group at the meta-position introduces substantial polarity and electronic effects that profoundly influence drug-like properties. This strongly electron-withdrawing substituent:
Table 2: Physicochemical Properties Imparted by Methanesulfonyl Substitution
Property | Effect of -SO₂CH₃ | Medicinal Chemistry Advantage |
---|---|---|
Polar Surface Area | ↑ 30–35 Ų | Improved solubility in aqueous media |
Electron Withdrawal | Strong (-I, -M effects) | Enhanced carboxylic acid acidity |
Metabolic Stability | Resistant to oxidation | Reduced hepatic clearance |
Conformational Flexibility | Low rotational barrier | Adaptability to binding pocket dynamics |
The development of sulfonyl-modified benzoic acids represents a strategic evolution from early benzamide-based FtsZ inhibitors. Key milestones include:
Table 3: Evolution of Benzoyl Derivatives as FtsZ-Targeted Antibacterials
Generation | Representative Compound | Key Structural Features | Advantages | Limitations |
---|---|---|---|---|
1st | 3-Methoxybenzamide (3-MBA) | Non-fluorinated; methoxy at C3 | Proof-of-concept FtsZ inhibition | Low potency; poor metabolic stability |
2nd | 2,6-Difluoro-3-methoxybenzamide (DFMBA) | 2,6-Difluoro substitution; methoxy at C3 | Enhanced FtsZ binding; MIC 4–8 μg/mL | Moderate solubility; limited spectrum |
3rd | 3-Hexyloxy-2,6-difluorobenzamide (DFHBA) | Hexyloxy chain at C3 | Improved cell penetration; MIC 0.5–1 μg/mL | CYP450 inhibition; formulation challenges |
4th | 2,6-Difluoro-3-methanesulfonylbenzoic acid | Methanesulfonyl at C3; carboxylic acid | Tunable polarity; metabolic resistance; derivatization potential | Limited in vivo data (emerging class) |
This trajectory highlights the strategic shift toward sulfonyl-containing benzoic acids to balance target affinity, physicochemical properties, and metabolic stability—addressing critical gaps in earlier benzamide antibiotics while leveraging the validated 2,6-difluorobenzoyl pharmacophore [1] [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: